6-(4-Methylphenyl)pyridine-2-carboxylic acid
Overview
Description
6-(4-Methylphenyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-(p-Tolyl)picolinic acid, also known as 6-(4-METHYLPHENYL)-2-PYRIDINECARBOXYLIC ACID or 6-(4-Methylphenyl)pyridine-2-carboxylic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(p-Tolyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other processes .
Biochemical Pathways
The compound affects the zinc transport pathway . By binding to ZFPs, it disrupts the normal functioning of this pathway, leading to downstream effects such as the inhibition of viral replication and packaging . It has also been shown to inhibit membrane fusion events during viral entry .
Pharmacokinetics
It is known that the compound is a pyridine carboxylate metabolite of tryptophan . More research would be needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The action of 6-(p-Tolyl)picolinic acid results in anti-viral effects . It has been shown to be effective against several enveloped viruses, including SARS-CoV-2 and influenza A virus . The compound’s action primarily inhibits membrane fusion events during viral entry .
Action Environment
It’s worth noting that the compound’s effectiveness can be influenced by the presence of other molecules, such as interferon gamma, with which it sometimes works in conjunction to affect immune responses .
Biochemical Analysis
Biochemical Properties
6-(4-Methylphenyl)pyridine-2-carboxylic acid plays a key role in zinc transport . As a therapeutic agent, it works by binding to zinc finger proteins (ZFPs), changing their structures, and disrupting zinc binding, thereby inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .
Cellular Effects
This compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Molecular Mechanism
The molecule exerts its effects at the molecular level by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This interaction with ZFPs affects viral replication and packaging as well as normal cell homeostatic functions .
Metabolic Pathways
This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
Properties
IUPAC Name |
6-(4-methylphenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXUERZPCHAIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509788 | |
Record name | 6-(4-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86696-72-2 | |
Record name | 6-(4-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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